3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a thiophene ring and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or the triazole ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine depends on its specific application:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Anti-inflammatory Activity: It could inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfanyl)-5-(phenyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a phenyl group instead of a thiophene ring.
3-(methylsulfanyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine imparts unique electronic properties, making it particularly useful in organic electronics and materials science. Additionally, the combination of the triazole ring with the thiophene ring and methylsulfanyl group may enhance its biological activity compared to similar compounds .
Properties
IUPAC Name |
3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c1-12-7-10-9-6(11(7)8)5-3-2-4-13-5/h2-4H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRFYGBVYHOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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